molecular formula C48H79F2NO5 B12701948 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, dihexadecyl ester CAS No. 117632-01-6

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, dihexadecyl ester

Cat. No.: B12701948
CAS No.: 117632-01-6
M. Wt: 788.1 g/mol
InChI Key: MXTPLIJQLQUGPW-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, dihexadecyl ester is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with carboxylic acid groups and a dihexadecyl ester moiety. The presence of difluoromethoxy and dimethyl groups further adds to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, dihexadecyl ester typically involves multi-step organic reactions. The starting material is often pyridine-3,5-dicarboxylic acid, which undergoes esterification with hexadecanol under acidic conditions to form the dihexadecyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, dihexadecyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, dihexadecyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, dihexadecyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The difluoromethoxy and dimethyl groups play a crucial role in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, dihexadecyl ester stands out due to its specific functional groups and ester moiety, which confer unique chemical and biological properties

Properties

CAS No.

117632-01-6

Molecular Formula

C48H79F2NO5

Molecular Weight

788.1 g/mol

IUPAC Name

dihexadecyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C48H79F2NO5/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-54-46(52)43-39(3)51-40(4)44(45(43)41-35-31-32-36-42(41)56-48(49)50)47(53)55-38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h31-32,35-36,45,48,51H,5-30,33-34,37-38H2,1-4H3

InChI Key

MXTPLIJQLQUGPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCCCCCCCCCCCCCCC)C)C

Origin of Product

United States

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